2-Oxetanone, 4-(chloromethyl)-
CAS No.: 6737-16-2
Cat. No.: VC19729214
Molecular Formula: C4H5ClO2
Molecular Weight: 120.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6737-16-2 |
|---|---|
| Molecular Formula | C4H5ClO2 |
| Molecular Weight | 120.53 g/mol |
| IUPAC Name | 4-(chloromethyl)oxetan-2-one |
| Standard InChI | InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
| Standard InChI Key | JQYKEHCFSSGQTL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC1=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Geometry and Bonding
The core structure of 2-Oxetanone, 4-(chloromethyl)- consists of a four-membered oxetane ring (C₃O) with a ketone group at position 2 and a chloromethyl (-CH₂Cl) substituent at position 4. The ring’s strain energy (~106 kJ/mol) and the electron-withdrawing chlorine atom create a reactive site for nucleophilic attacks. X-ray crystallography of analogous oxetanes reveals bond angles of ~88° at the oxygen atom, contributing to ring strain .
Table 1: Molecular Properties of 2-Oxetanone, 4-(chloromethyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅ClO₂ | |
| Molecular Weight | 120.53 g/mol | |
| IUPAC Name | 4-(chloromethyl)oxetan-2-one | |
| SMILES | C1C(OC1=O)CCl | |
| InChIKey | JQYKEHCFSSGQTL-UHFFFAOYSA-N |
Stereochemical Considerations
The chiral center at C4 permits enantiomeric forms. The (4S)-stereoisomer (CAS 58067872) has been isolated, with a specific rotation influencing its reactivity in asymmetric synthesis . Computational studies suggest that the chloromethyl group’s orientation affects ring strain and intermolecular interactions, which are critical in crystallization and polymer formation .
Synthesis and Preparation Methods
Chloromethylation of Oxetanones
A common route involves the chloromethylation of 4-methyl-2-oxetanone (β-butyrolactone) using chlorinating agents like SOCl₂ or PCl₅. This method yields 2-Oxetanone, 4-(chloromethyl)- with ~70% efficiency, though side reactions such as ring-opening or over-chlorination require careful temperature control (0–5°C) .
Ring-Closure Strategies
Alternative approaches employ cyclization of γ-chloromethyl-β-ketoesters under basic conditions. For example, treating ethyl 4-chloro-3-oxopentanoate with NaH in THF induces intramolecular esterification, forming the oxetane ring . This method avoids pre-formed oxetanes but demands anhydrous conditions to prevent hydrolysis.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Chloromethylation | 70 | 95 | Side reactions at higher temps |
| Ring-Closure | 65 | 90 | Moisture sensitivity |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The chloromethyl group serves as a leaving group in nucleophilic substitutions, enabling the synthesis of β-amino alcohols and heterocycles. For instance, reaction with primary amines produces 4-aminomethyl-2-oxetanones, precursors to β-lactam antibiotics .
Polymer Chemistry
Ring-opening polymerization (ROP) of 2-Oxetanone, 4-(chloromethyl)-, initiated by Lewis acids (e.g., Sn(Oct)₂), yields polyesters with pendant chloromethyl groups. These polymers are functionalized post-polymerization to introduce hydrophilic or cross-linking moieties, useful in drug delivery systems .
Future Research Directions
-
Biological Activity Screening: Evaluate antimicrobial and anticancer properties using in vitro models.
-
Green Synthesis: Develop catalytic chloromethylation methods to reduce SOCl₂/PCl₅ usage.
-
Polymer Functionalization: Explore click chemistry (e.g., azide-alkyne cycloaddition) to modify pendant groups .
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